
Gambiriin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gambiriin C is a proanthocyanidin.
Applications De Recherche Scientifique
Chemical Structure and Composition
Gambiriin C, along with other chalcane-flavan dimers like gambiriin A1, A2, B1, and B2, has been isolated from gambir (Uncaria gambir). Gambir is an aqueous extract used traditionally as an astringent medicine in Asian countries. The structural investigation of these constituents, including this compound, has been revised to reflect their true composition, highlighting their importance in pharmacological research (Taniguchi et al., 2007).
Quality Evaluation and Constituent Analysis
The quality of gambir, based on the quantitative analysis of its polyphenolic constituents including this compound, has been evaluated. This study emphasizes the significance of understanding the composition of gambir for ensuring its therapeutic efficacy. The analysis included methods like reversed-phase high performance liquid chromatography (RP-HPLC) and gel permeation chromatography (GPC), crucial for evaluating this compound and related compounds (Taniguchi et al., 2007).
Potential Biological Activities
This compound, as part of the gambir extract, has been studied for various biological activities. These include:
α-Glucosidase Inhibition : this compound-related compounds from the thermal transformation of (+)-catechin showed significant inhibitory activities against α-glucosidase, an enzyme relevant in diabetes management. This suggests the potential of this compound in the development of antidiabetic agents (Kim et al., 2014).
Antifibrotic Properties : In silico and in vitro studies indicated that compounds including this compound from Uncaria gambir might inhibit the proliferation of keloid fibroblasts. This presents this compound as a potential candidate for herbal-based keloid therapy (Jusman et al., 2022).
Antibacterial Activity : The antibacterial activities of this compound, as part of gambier extracts, have been compared against various bacteria. The study of its mechanism of inhibition could lead to developments in antimicrobial drugs (Musdja et al., 2018).
Propriétés
Numéro CAS |
76236-89-0 |
|---|---|
Formule moléculaire |
C30H26O11 |
Poids moléculaire |
562.5 g/mol |
Nom IUPAC |
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O11/c31-14-4-1-12(2-5-14)29-27(39)26(24-20(36)8-15(32)9-23(24)40-29)25-21(37)11-18(34)16-10-22(38)28(41-30(16)25)13-3-6-17(33)19(35)7-13/h1-9,11,22,26-29,31-39H,10H2/t22-,26+,27+,28+,29+/m0/s1 |
Clé InChI |
KUODBSWFMJMVJV-UKWJTHFESA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
| 76236-89-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


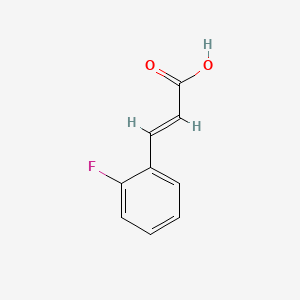
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1205174.png)
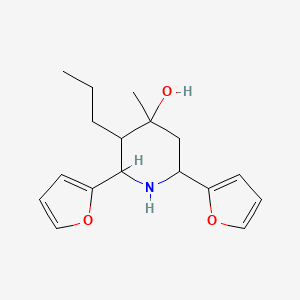

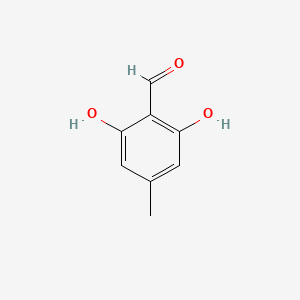
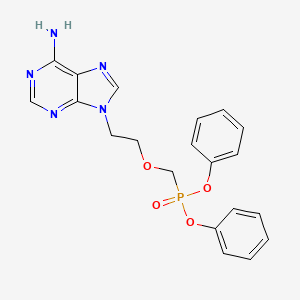

![N-methyl-3-phenyl-N-[2-[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide](/img/structure/B1205181.png)
![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)
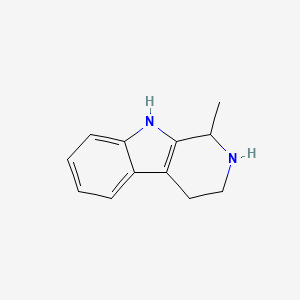
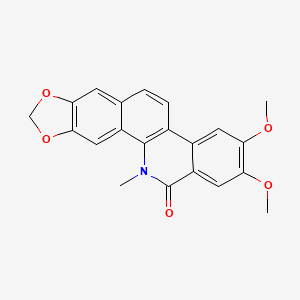
![1-[(4-Chlorophenyl)benzyl]piperazinium chloride](/img/structure/B1205193.png)


